Bis(2-fluorobenzyl)amine
Overview
Description
Bis(2-fluorobenzyl)amine is an organic compound with the molecular formula C14H13F2N. It is a secondary amine where two 2-fluorobenzyl groups are attached to a single nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-fluorobenzyl)amine can be synthesized through a one-pot chemoselective synthesis involving a biomimetic electrocatalytic system. This method includes an electrochemically induced oxidation-imine formation-reduction sequence. The key step involves the o-iminoquinone-mediated chemoselective catalytic oxidation of a primary aliphatic amine substrate in the presence of a second amine used as the alkylating agent .
Industrial Production Methods: Industrial production methods for this compound typically involve the direct N-alkylation of primary amines with alkyl halides or similar alkylating agents. Reductive amination with carbonyl compounds is another common method .
Chemical Reactions Analysis
Types of Reactions: Bis(2-fluorobenzyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imines or other nitrogen-containing compounds.
Reduction: It can be reduced to form primary amines or other reduced nitrogen species.
Substitution: The fluorine atoms in the benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Imines or nitroso compounds.
Reduction: Primary amines or secondary amines with different substituents.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Scientific Research Applications
Bis(2-fluorobenzyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of bis(2-fluorobenzyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby affecting their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
- Bis(2-bromobenzyl)amine
- Bis(2-chlorobenzyl)amine
- Bis(2-methylbenzyl)amine
Comparison: Bis(2-fluorobenzyl)amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its bromine, chlorine, or methyl analogs .
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[(2-fluorophenyl)methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8,17H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEGSIZNVHCRCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CC=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201215638 | |
Record name | 2-Fluoro-N-[(2-fluorophenyl)methyl]benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823188-83-6 | |
Record name | 2-Fluoro-N-[(2-fluorophenyl)methyl]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=823188-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-N-[(2-fluorophenyl)methyl]benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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